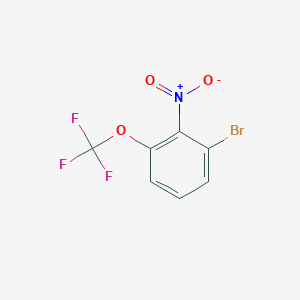

1-Bromo-2-nitro-3-(trifluoromethoxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-nitro-3-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3BrF3NO3 . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .

Molecular Structure Analysis

The molecular structure of 1-Bromo-2-nitro-3-(trifluoromethoxy)benzene consists of a benzene ring substituted with a bromo group, a nitro group, and a trifluoromethoxy group . The exact 3D structure can be viewed using specific software .Chemical Reactions Analysis

1-Bromo-3-(trifluoromethoxy)benzene, a related compound, undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, to yield the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2-nitro-3-(trifluoromethoxy)benzene include a molecular weight of 286 . The compound is liquid at room temperature with a density of 1.62 g/mL at 25 °C .Scientific Research Applications

Palladium-Catalyzed Direct Arylations

This compound has been used in the direct arylation of heteroarenes using palladium catalysis . The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes was explored . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base .

Synthesis of Arylated Heteroaromatics

1-Bromo-2-nitro-3-(trifluoromethoxy)benzene has been used in the synthesis of arylated heteroaromatics . The major side-products of the reaction are HBr/KOAc . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity, and low environmental impact .

Synthesis of Novel Nitro-Halogenated Aryl-Himachalene Sesquiterpenes

This compound has been used in the synthesis of two novel halogenated nitro-arylhimachalene derivatives . These compounds were derived from arylhimachalene, an important sesquiterpene component .

Preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene

1-Bromo-3-(trifluoromethoxy)benzene may be used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene .

Synthesis of New Electronically Deficient Atropisomeric Diphosphine Ligand

This compound may be used in the synthesis of new electronically deficient atropisomeric diphosphine ligand (S)-CF 3 O-BiPhep [2,2′-bis (diphenylphosphino)-6,6′-ditrifluoromethoxy-1,1′-biphenyl] .

Synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine

1-Bromo-4-(trifluoromethoxy)benzene was used in the synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine .

properties

IUPAC Name |

1-bromo-2-nitro-3-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO3/c8-4-2-1-3-5(6(4)12(13)14)15-7(9,10)11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPVIBSOQZDEIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2781374.png)

![2-amino-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2781375.png)

![N-(4-methoxyphenyl)-4-[methyl-(4-methylphenyl)sulfonylamino]butanamide](/img/structure/B2781378.png)

![4-methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2781379.png)

![1-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2781381.png)

![2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B2781393.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-hydroxyethoxy)propanamide](/img/structure/B2781394.png)

![1-(Propan-2-yl)-2-azaspiro[3.5]nonane](/img/structure/B2781395.png)